molecular formula C9H11NO2 B1296852 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine CAS No. 6324-89-6

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B1296852
CAS No.: 6324-89-6
M. Wt: 165.19 g/mol
InChI Key: IFQXAAQXRCQINZ-UHFFFAOYSA-N
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Description

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is a heterocyclic aromatic compound featuring a 1,3-dioxolane ring fused to a benzene core. The molecule is substituted with a methyl group at the 2-position of the dioxolane ring and an amine group at the 5-position of the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. It is frequently employed in the construction of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to act as a rigid, polar scaffold .

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQXAAQXRCQINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283476
Record name 2,2-dimethyl-1,3-benzodioxol-5-amine
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-89-6
Record name 6324-89-6
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Record name 2,2-dimethyl-1,3-benzodioxol-5-amine
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Record name 2,2-dimethyl-2H-1,3-benzodioxol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Research has indicated that derivatives of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine exhibit significant antibacterial properties. For instance, compounds synthesized from this base structure have been tested against various bacterial strains, showing efficacy comparable to established antibiotics. A notable study highlighted the synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(thio)oxo-azolidin derivatives, which were found to possess strong antibacterial activity against Gram-positive bacteria .

1.2 Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory and analgesic effects. In a series of experiments, certain derivatives demonstrated high selectivity as cyclooxygenase-2 inhibitors, with reported analgesic activities that were statistically significant compared to standard treatments such as sodium diclofenac . The inhibition of inflammatory mediators like interleukin-1 beta was observed, indicating a mechanism that could be exploited for therapeutic purposes in inflammatory diseases .

Synthetic Organic Chemistry

2.1 Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a precursor for the synthesis of various complex organic molecules. For example, it can be used in the formation of benzodifuranyl and triazine derivatives through cycloaddition reactions . These synthetic pathways are crucial for developing new materials and pharmaceuticals.

2.2 Development of Functionalized Materials

In materials science, the compound has been explored for creating functionalized polymers and nanomaterials. Its ability to undergo various chemical modifications makes it suitable for applications in drug delivery systems and as a building block for advanced materials with tailored properties.

Case Studies

Study Focus Findings
Study on Antibacterial AgentsInvestigated the antibacterial properties of azolidin derivativesCompounds showed significant activity against Gram-positive bacteria
Anti-inflammatory ResearchEvaluated cyclooxygenase inhibitionCertain derivatives exhibited high selectivity for COX-2 with notable analgesic effects
Synthesis of Novel Organic StructuresExplored synthetic routes using this compoundSuccessful synthesis of complex organic compounds with potential therapeutic applications

Mechanism of Action

The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Steps Key Applications
This compound C₉H₁₁NO₂ 165.19 2,2-dimethyl dioxolane; 5-NH₂ Multi-step (e.g., acetonide formation via 2,2-dimethoxypropane ) Intermediate for dopamine derivatives , antimicrobial agents , and alkynyl amines
2,2-Difluorobenzo[d][1,3]dioxol-5-amine C₇H₅F₂NO₂ 173.12 2,2-difluoro dioxolane; 5-NH₂ One-step halogenation or diazonium salt reactions CK1 kinase inhibitors , antiprotozoal ureas , PET imaging agents
6-Methylbenzo[d][1,3]dioxol-5-amine C₈H₉NO₂ 151.16 6-methyl benzene; 5-NH₂ Not explicitly detailed Limited data; potential building block for heterocyclic systems

Structural and Electronic Differences

  • Dimethyl vs. Difluoro Substituents : The 2,2-dimethyl group enhances steric bulk and lipophilicity, favoring interactions in hydrophobic enzyme pockets . In contrast, the 2,2-difluoro substitution introduces strong electron-withdrawing effects, improving hydrogen-bond acceptor capacity and metabolic stability .
  • 6-Methyl Variant : The methyl group at the 6-position on the benzene ring may alter π-stacking interactions but lacks the conformational rigidity imparted by dioxolane ring substituents .

This compound

  • Antimicrobial Activity : Alkyl-BDOs derived from this compound inhibit bacterial growth in citrus canker pathogens, likely by disrupting membrane integrity .
  • Dopamine Derivatives : Serves as a precursor in palladium-catalyzed syntheses of 6-aryl dopamine analogs, which are explored for neurodegenerative disease therapeutics .

2,2-Difluorobenzo[d][1,3]dioxol-5-amine

  • Antiprotozoal Agents: N,N′-Diarylureas incorporating this scaffold show micromolar activity against Trypanosoma cruzi, linked to fluorine’s ability to enhance target engagement .
  • PET Imaging: Carbon-11-labeled derivatives enable non-invasive imaging of CK1 enzyme activity in cancer models .

Biological Activity

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C₉H₁₁N₁O₂) features a unique dioxole structure that contributes to its chemical reactivity and biological properties. The presence of the amine group enhances its interactions with various biological targets, making it a valuable compound in pharmacological studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that the compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been shown to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Key Mechanisms:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes, impacting metabolic processes.
  • Receptor Binding : It may bind to specific receptors, leading to altered cellular responses and biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines. For example, compounds derived from this structure exhibited significant cytotoxicity with IC50 values ranging from 26 to 65 µM across different cancer types .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a DPPH radical scavenging assay, derivatives of this compound showed promising results, with some exhibiting lower IC50 values than standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Effects

Research indicates that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in developing antimicrobial agents.

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with this compound:

Study FocusFindings
Anticancer Activity Significant cytotoxic effects on cancer cell lines (IC50: 26–65 µM)
Antioxidant Activity Effective DPPH radical scavenging; IC50 values lower than ascorbic acid
Antimicrobial Properties Inhibition of bacterial growth; potential for use in antimicrobial therapies

Q & A

Basic: What are the common synthetic routes for preparing 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, benzo[d][1,3]dioxol-5-amine can react with methylating agents (e.g., methyl triflate) under basic conditions (e.g., NaHCO₃) to introduce dimethyl groups, achieving yields up to 95% after column chromatography (n-pentane/EtOAc) . Copper-catalyzed borylamidation of alkenes with CO as a carbonyl source also enables functionalization, though yields drop to ~58% due to competing side reactions . Key variables include stoichiometry (2.5 equiv. of amine for optimal coupling) and temperature (room temperature for stability of the dioxolane ring).

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results for structural confirmation?

Conflicting data may arise from dynamic effects (e.g., tautomerism) or crystallographic twinning. For example, NMR might suggest free amine protons (δ ~5.5 ppm), while X-ray crystallography could reveal hydrogen bonding that stabilizes a specific tautomer . Use the Flack parameter (x) to validate enantiopurity in crystallography, as it avoids false chirality signals common in near-centrosymmetric structures . Cross-validate with DFT calculations to model hydrogen-bonding networks and compare with experimental NOESY correlations.

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH₃) and dioxolane protons (δ 5.8–6.2 ppm for O–CH₂–O) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 196.0974 for C₉H₁₁NO₂).
  • IR : Detect N–H stretches (~3350 cm⁻¹) and dioxolane C–O–C asymmetric vibrations (~1250 cm⁻¹) .

Advanced: How to design experiments to evaluate the antitumor activity of derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines?

Use cell viability assays (MTT or SRB) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare substituent effects: tert-butyl groups enhance lipophilicity, improving membrane permeability, while aryl groups (e.g., quinolin-8-yl) may intercalate DNA . Pair with molecular docking to assess binding to targets like tubulin or topoisomerase II. Validate selectivity via kinase profiling panels to rule off-target effects.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

  • Flash chromatography : Use gradients of n-pentane/EtOAc (6:1 to 3:1) to separate polar byproducts .
  • Acid-base extraction : Treat crude products with HCl to protonate the amine, followed by basification and extraction into EtOAc .
  • Recrystallization : Hexane/EtOAc mixtures yield high-purity crystalline solids .

Advanced: How can researchers address instability of the dioxolane ring during functionalization reactions?

The dioxolane ring is prone to acid-catalyzed hydrolysis. Mitigate this by:

  • Using anhydrous conditions (e.g., Et₂O as solvent) .
  • Avoiding strong acids; opt for mild catalysts like TBAI (tetrabutylammonium iodide) in copper-mediated reactions .
  • Monitoring reaction progress via TLC with UV visualization to minimize overexposure to harsh conditions.

Basic: What computational methods aid in predicting the reactivity of this compound?

  • DFT calculations (B3LYP/6-31G*): Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., amine nitrogen) .
  • Molecular dynamics simulations : Assess solvation effects on reaction pathways (e.g., CO insertion in copper-catalyzed amidation) .

Advanced: How to analyze conflicting data in multi-step syntheses, such as unexpected byproducts in borylamidation reactions?

Unexpected products (e.g., γ-boryl amides) may form due to regioselectivity issues in alkene insertion. Use LC-MS/MS to trace intermediates and ²D NMR (HSQC, HMBC) to assign structures. Compare with control reactions omitting CO or boron reagents to isolate competing pathways .

Basic: What are the key considerations for evaluating the compound’s stability in biological assays?

  • pH stability : Test degradation in PBS (pH 7.4 vs. 5.5) over 24–48 hours.
  • Light sensitivity : Shield solutions from UV light to prevent dioxolane ring cleavage .
  • Plasma stability : Incubate with murine plasma and analyze via HPLC to assess esterase-mediated hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹¹C) of this compound enhance pharmacokinetic studies?

Incorporate ¹¹C via methylation of precursors (e.g., 3-((2,2-difluoro-dioxolo-benzoimidazol-6-yl)carbamoyl)benzoic acid) using [¹¹C]CH₃I. Apply microPET imaging to track biodistribution in vivo, focusing on brain penetration for CNS-targeted derivatives .

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